4-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline
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Overview
Description
4-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline is a complex organic compound that features a pyrazine ring, a piperidine ring, and a tetrahydroquinazoline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline typically involves the condensation of pyrazine derivatives with piperidine and quinazoline precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium carbonate in a polar aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
4-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Pyrazine Derivatives: Compounds like 2-chloropyrazine and 2-methylpyrazine share structural similarities.
Piperidine Derivatives: Compounds such as piperidine and 4-methylpiperidine are structurally related.
Quinazoline Derivatives: Compounds like quinazoline and 2-methylquinazoline are similar in structure.
Uniqueness
4-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline is unique due to its combination of three distinct moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H23N5O |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C18H23N5O/c1-2-4-16-15(3-1)18(22-13-21-16)23-9-5-14(6-10-23)12-24-17-11-19-7-8-20-17/h7-8,11,13-14H,1-6,9-10,12H2 |
InChI Key |
WEOOZAHFGKTXME-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)COC4=NC=CN=C4 |
Origin of Product |
United States |
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